Borogluconate

Description

Historical Context of Boron and Gluconate Chemistry in Biological Systems

The scientific journey of borogluconate begins with the independent histories of its two core components: boron and gluconate. The element boron, though its compounds like borax (B76245) have been used for centuries, was first isolated in 1808 by Louis-Josef Gay-Lussac, Louis-Jacques Thénard, and Humphry Davy. rsc.org Its biological significance, however, was not established until much later. In 1923, it was recognized as an essential micronutrient for plants, crucial for the structural integrity of their cell walls. rsc.orgthieme-connect.com More recent research has expanded our understanding of boron's role, identifying it as essential for certain animals and beneficial for humans, where it participates in cellular metabolism, bone growth, and immune responses. thieme-connect.comekb.eg

Parallel to the developments in boron research, the field of organic chemistry was uncovering the nature of carbohydrates and their derivatives. Gluconic acid, an oxidation product of glucose, was first prepared chemically in 1870. wikipedia.org A significant advancement came in 1880 when Boutroux isolated the acid using fermentation, a method that would become the foundation for its commercial production. wikipedia.org By the 1920s, its calcium salt, calcium gluconate, had entered medical use. wikipedia.org A major industrial milestone was achieved in 1929 when Pfizer pioneered deep-tank fermentation of Aspergillus niger to produce gluconic acid on a large scale. wikipedia.org Initially, the study of such organic compounds was distinct from inorganic chemistry, but the synthesis of urea (B33335) in 1828 by Friedrich Wöhler began to dismantle this division, paving the way for the unified field of biochemistry where the roles of both inorganic elements like boron and organic molecules like gluconate could be understood in concert. solubilityofthings.com

Evolution of this compound Synthesis and Academic Applications

The convergence of boron and gluconate chemistry led to the synthesis of this compound. Calcium this compound is prepared through the reaction of calcium gluconate and boric acid in an aqueous solution. usda.govglobalcalcium.com A key publication by MacPherson and Stewart in 1938 detailed a method involving the reaction of five parts calcium gluconate to one part boric acid. usda.gov This process creates a compound with significantly enhanced solubility compared to calcium gluconate alone. wbcil.com The boric acid acts as a solubilizing agent, forming a complex with the gluconate that keeps the calcium ions readily available in solution. wbcil.comgoogle.com

This enhanced solubility became the cornerstone of its primary academic and practical application: the study and treatment of hypocalcemia, particularly in veterinary medicine. usda.govcphi-online.com The compound's high bioavailability and stability make it a subject of interest in biological research for investigating its effects on serum levels of calcium, phosphorus, and magnesium. Academic studies explore its mechanism of action, which involves the rapid dissociation of the complex in the bloodstream to release calcium ions that are essential for physiological functions like nerve impulse transmission and muscle contraction. Modern innovations in its preparation, such as the use of nanofiltration to improve purity and continuous flow systems to ensure consistency, continue to refine the synthesis of this important compound for research and application.

Structure

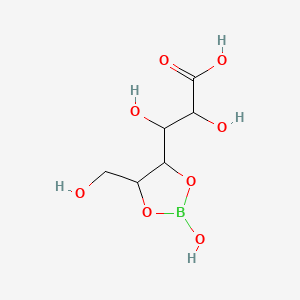

2D Structure

Properties

Molecular Formula |

C6H11BO8 |

|---|---|

Molecular Weight |

221.96 g/mol |

IUPAC Name |

2,3-dihydroxy-3-[2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoic acid |

InChI |

InChI=1S/C6H11BO8/c8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12/h2-5,8-10,13H,1H2,(H,11,12) |

InChI Key |

KJEUMRLAKARHEP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Manufacturing Methodologies for Borogluconate

Established Synthetic Pathways for Borogluconate Production

The conventional synthesis of this compound, specifically calcium this compound, is achieved through the reaction of calcium gluconate and boric acid in an aqueous solution. usda.govglobalcalcium.com This process has been a foundational method for its production for many years.

Reactant Precursors and Stoichiometric Considerations in this compound Synthesis

The primary reactant precursors for the synthesis of calcium this compound are calcium gluconate and boric acid. globalcalcium.com Calcium gluconate itself can be prepared through several methods, including the reaction of gluconic acid with calcium carbonate or calcium hydroxide. usda.govgoogle.com Another method involves adding calcium oxide to an aqueous solution of gluconic acid.

The stoichiometric relationship between the reactants is a critical factor in the synthesis. Early descriptions of the process mention a weight ratio of five parts calcium gluconate to one part boric acid. usda.govglobalcalcium.com However, more precise molar ratios have been investigated to optimize the reaction. Some research indicates a molar ratio of 1:2 for calcium gluconate to boric acid is effective, particularly for creating preparations for agricultural use. google.com Another source suggests a precise 5:1 molar ratio of calcium gluconate to boric acid is followed for veterinary preparations. wbcil.com The reaction results in the formation of a complex, which is understood to be a cyclic ester. The molecular formula for calcium this compound is given as C₁₂H₂₀B₂CaO₁₆. globalcalcium.com

The following table summarizes the key reactant precursors in this compound synthesis.

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Calcium Gluconate | Ca(C₆H₁₁O₇)₂ | Primary source of calcium and gluconate |

| Boric Acid | H₃BO₃ | Reacts with gluconate to form the boro-ester complex |

| Gluconic Acid | C₆H₁₂O₇ | Precursor for in-situ generation of calcium gluconate |

| Calcium Hydroxide | Ca(OH)₂ | Reacts with gluconic acid to form calcium gluconate |

| Calcium Carbonate | CaCO₃ | Alternative reactant with gluconic acid for calcium gluconate formation |

| Calcium Oxide | CaO | Can be used to form calcium gluconate from gluconic acid. Also used for pH adjustment in some formulations. |

This table is generated based on information from the text.

Reaction Conditions and Process Parameters for this compound Formation

The formation of this compound is typically carried out in an aqueous solution where the reactants are dissolved. usda.gov Temperature is a key parameter, with heating often employed to facilitate the dissolution of reactants and drive the reaction. For instance, a process for plant nutritional preparations involves heating calcium gluconate and boric acid in water to between 30 and 50 °C. google.com For veterinary-grade solutions, the process may involve heating purified water to 60–100°C in an agitated tank before sequentially adding the reactants.

The pH of the final solution is also a controlled parameter. A 20% aqueous solution of calcium this compound is noted to have a pH of 3.5. usda.gov In some preparation methods, the pH is adjusted to a range of 5.5 to 5.8 after the initial reaction and cooling stages.

Role of Fermentation Processes in Precursor (e.g., Gluconic Acid) Production

Gluconic acid, the precursor to calcium gluconate, is most commonly produced in the United States through a fermentation process. usda.gov This biotechnological route is often preferred over chemical synthesis. The fungus Aspergillus niger is the most widely used and studied microorganism for this purpose. usda.gov The fermentation process involves the oxidation of glucose, catalyzed by the enzyme glucose oxidase present in the microorganism, to produce gluconic acid. usda.gov This method is considered an efficient way to obtain the necessary precursor for this compound synthesis.

Innovations in this compound Synthesis Techniques

To improve upon traditional batch synthesis, innovations have focused on enhancing reaction efficiency, product stability, and scalability. These include thermal processing methods and the exploration of continuous manufacturing systems.

Sealed Boiling Methodologies for Enhanced Reaction Efficiency

An advancement in this compound synthesis is the sealed boiling dissolving method. This technique is designed to promote the complete combination of boric acid and calcium gluconate, thereby improving the solubility of the reactants and increasing the calcium content of the final solution. The process involves heating the reactants in a sealed agitation tank for a defined period, typically 20 to 40 minutes, which enhances molecular interaction and prevents the precipitation of calcium.

This method offers significant advantages over traditional techniques. It has been shown to increase the calcium yield from 92-93% in traditional methods to 96.5-99.8%. Furthermore, the resulting solution exhibits greater stability, remaining stable for over 12 months, whereas traditionally prepared solutions are more prone to precipitation. An additional benefit is the elimination of a separate sterilization step, which can reduce production costs.

The table below provides a comparative analysis of traditional versus sealed boiling methods.

| Parameter | Traditional Method | Sealed Boiling Method |

| Calcium Yield | 92–93% | 96.5–99.8% |

| Product Stability | Prone to precipitation | Stable for >12 months |

| Process Complexity | Low | Moderate |

| Sterilization Required | Yes | No |

This table is generated based on information from the text.

Continuous Flow Synthesis Systems for Scalable Production

Continuous flow synthesis represents a paradigm shift from traditional batch processing in chemical manufacturing. allfordrugs.com This technology involves pumping reactants through a system of tubes or microreactors where the reaction occurs continuously, offering superior control over parameters like temperature, pressure, and residence time. rsc.orgamt.uk The high surface-to-volume ratio in flow reactors allows for enhanced heat and mass transfer, leading to improved safety, better product consistency, and potentially higher yields. amt.uk

While specific research detailing a continuous flow process for this compound is not widely published, the principles of flow chemistry are applicable to its synthesis, particularly for managing precipitation and ensuring product uniformity. The synthesis of this compound involves the reaction of soluble precursors to form a complex salt, which can sometimes precipitate. Continuous Stirred Tank Reactors (CSTRs) are a type of flow reactor that is well-suited for handling reactions involving solids or precipitation, making them a potential choice for this process. rroij.com By connecting multiple CSTRs in series, precise control over the reaction environment can be maintained, which is crucial for controlling crystallization and achieving a consistent product. mdpi.com

The adoption of continuous flow systems in the broader pharmaceutical and specialty chemical industries is growing, driven by the need for more efficient, safer, and scalable manufacturing processes. contractpharma.comanimalmedicinesaustralia.org.au For a compound like this compound, a continuous flow approach could offer significant advantages in terms of process control and scalability, reducing batch-to-batch variability and streamlining production.

Advanced Purification and Crystallization Processes (e.g., Nanofiltration)

The production of high-purity this compound necessitates advanced purification and crystallization methodologies to remove impurities from the reaction mixture. While traditional methods rely on basic crystallization and washing, contemporary manufacturing integrates more sophisticated techniques to enhance product quality. datainsightsmarket.com

Nanofiltration stands out as a key advanced purification technology. This pressure-driven membrane separation process is adept at separating this compound from smaller ionic impurities and unreacted starting materials. The effectiveness of nanofiltration hinges on the appropriate selection of a membrane, with critical parameters including pore size, surface charge, and chemical compatibility with the this compound solution. mssincorporated.comsynderfiltration.com Polymeric thin-film composite (TFC) membranes are commonly used, where a thin polyamide layer is formed on a supportive ultrafiltration membrane. synderfiltration.commdpi.com This composite structure allows for the permeation of monovalent salts while retaining the larger this compound molecules, leading to a concentrated and purer product. mssincorporated.com The process can be further optimized through diafiltration, where water is added to "wash" additional salts and small molecules from the product stream. mssincorporated.com

Following purification, crystallization is employed to isolate this compound in a solid, stable form. The control of crystallization parameters—such as temperature, solvent choice, and cooling rate—is crucial for determining the final crystal size, morphology, and purity. washington.edupatsnap.com Common industrial techniques include:

Cooling Crystallization: This method involves dissolving the this compound in a suitable solvent at an elevated temperature and then gradually cooling the solution. As the temperature decreases, the solubility of this compound reduces, leading to the formation of crystals. A uniform and controlled cooling rate is essential to manage supersaturation and prevent the rapid formation of small, impure crystals. patsnap.com

Solvent Evaporation: A straightforward method where a near-saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly, leading to crystal formation. This is particularly useful for air-stable samples. washington.edu

After crystallization, the solid product is separated from the mother liquor via filtration or centrifugation, followed by washing and drying to yield the final, high-purity this compound. environmentclearance.nic.inenvironmentclearance.nic.in

Optimization of this compound Formulations for Research and Industrial Applications

Optimizing this compound formulations is essential to ensure stability, solubility, and efficacy for its intended applications. This involves the careful selection of excipients and strict control over physicochemical parameters like pH.

The integrity of this compound solutions is paramount, and various stabilizing agents and excipients are incorporated to prevent degradation and maintain physical and chemical stability. Boric acid itself acts as a key stabilizing and solubilizing agent for calcium gluconate in the formation of calcium this compound, enhancing the solubility of the calcium salt and preventing its precipitation in solution. google.comgoogle.comvt.edu

Other agents are added to protect the formulation and extend its shelf-life:

Antioxidants and Chelating Agents: To prevent oxidative degradation, antioxidants may be included. Chelating agents like sodium edetate can be used to sequester metal ions that might catalyze degradation reactions. actascientific.com

Other Excipients: Depending on the final product, other excipients such as dextrose, magnesium, and phosphorus may be included to create combination products for specific applications. agrovetmarket.com.ni

The table below summarizes the function of common agents in this compound formulations.

| Agent Type | Example | Function in this compound Formulations | Source(s) |

| Solubilizing/Stabilizing Agent | Boric Acid | Increases solubility and stability of calcium gluconate. | google.comgoogle.comvt.edu |

| Antimicrobial Preservative | Parabens | Inhibit microbial growth and enhance stability. | google.com |

| Energy Source | Dextrose | Included in combination formulations. | agrovetmarket.com.ni |

| Mineral Supplement | Magnesium Salts | Included in combination formulations. | agrovetmarket.com.ni |

| Mineral Supplement | Phosphorus Compounds | Included in combination formulations. | agrovetmarket.com.ni |

The solubility and stability of this compound are significantly influenced by pH. A 20% aqueous solution of calcium this compound is acidic, with a pH of approximately 3.5. usda.gov Maintaining the pH within an optimal range is critical for the stability of the solution. For veterinary preparations, the pH is often adjusted to between 5.5 and 6.5 to ensure compatibility. google.com Buffering agents or pH adjusters like sodium bicarbonate may be used for this purpose. defra.gov.uk

This compound, particularly calcium this compound, offers enhanced water solubility compared to calcium gluconate alone, a key advantage for creating concentrated solutions. usda.govwbcil.comdvm360.com The formation of the this compound complex itself is a primary strategy for solubility enhancement. wbcil.comgoogle.com The reaction between calcium gluconate and a boron compound, such as boric acid, in an aqueous solution creates a new, more soluble compound. google.com This increased solubility allows for the formulation of stable, high-concentration solutions that are less prone to precipitation upon cooling or storage. google.comgoogle.com

Research has explored various ratios and preparation methods to maximize this solubility. For example, a process involving dissolving calcium gluconate in hot water and then adding a boron compound has been shown to form a stable, concentrated solution that does not crystallize upon cooling. google.com This inherent high water solubility (98% at 20°C) is a defining characteristic of this compound and is crucial for its applications. pmarketresearch.com

Advanced Analytical and Characterization Techniques for Borogluconate

Spectroscopic Methods for Borogluconate Analysis

Spectroscopic techniques are fundamental in the analysis of this compound, providing both quantitative and qualitative data. These methods range from elemental analysis to detailed structural elucidation.

Inductively Coupled Plasma Spectrometry (ICP-OES/MS) for Elemental Quantification

Inductively Coupled Plasma (ICP) spectrometry, in its optical emission (OES) and mass spectrometry (MS) forms, is a powerful tool for the elemental analysis of this compound. nih.govmdpi.com This technique allows for the precise quantification of key elements such as boron (B) and calcium (Ca), as well as other potential elements like phosphorus (P) and magnesium (Mg) that may be present in formulations. nih.govosti.govoup.com

The sample preparation for ICP analysis typically involves a straightforward dilution and acidification of the this compound sample before it is introduced into the plasma. nih.govoup.com The high temperature of the plasma excites the atoms of the elements, causing them to emit light at characteristic wavelengths (in ICP-OES) or become ionized for mass-to-charge ratio detection (in ICP-MS). researchgate.netsckcen.be

Research has demonstrated the reliability of ICP-OES for the simultaneous determination of Ca, B, P, and Mg in this compound preparations. nih.govosti.govoup.com The method exhibits good reproducibility, with relative confidence intervals for a single sample assay being approximately ±1.4% for calcium, ±1.8% for boron, ±1.4% for magnesium, and ±2.6% for phosphorus. nih.govosti.govoup.com These results have been shown to compare favorably with those obtained by other analytical methods. nih.govosti.gov

Table 1: Reproducibility of Elemental Analysis in this compound by ICP-OES

| Element | Reproducibility (Relative Confidence Interval) |

| Calcium (Ca) | ± 1.4% |

| Boron (B) | ± 1.8% |

| Magnesium (Mg) | ± 1.4% |

| Phosphorus (P) | ± 2.6% |

This table is based on data from a study on the assay of veterinary calcium this compound medicines. nih.govosti.govoup.com

Chromatographic Separation Techniques (e.g., HPLC-UV, IC) for Purity and Component Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Ion Chromatography (IC), are essential for assessing the purity of this compound and for the analysis of its constituent components, gluconate and boric acid.

HPLC methods have been developed for the analysis of related substances in calcium gluconate, a key component of this compound. google.com These methods can separate the main compound from impurities and degradation products. jsmcentral.org A typical HPLC system for this purpose would utilize a suitable column, such as a C18 or a specialized organic acid column, with a mobile phase often consisting of a buffered aqueous solution, like a dilute formic acid solution. google.comjsmcentral.org Detection is commonly performed using a UV detector at a low wavelength, around 210 nm. jsmcentral.org

Ion Chromatography is another valuable technique, especially for the determination of the gluconate anion and other inorganic anions that might be present as impurities. nih.gov IC systems use ion-exchange columns to separate ions based on their charge and affinity for the stationary phase. nestgrp.com A conductivity detector is typically used for detection. nih.gov For gluconate analysis, a two-dimensional IC system with a pulsed amperometric detector can be employed for enhanced sensitivity and resolution. nih.gov The method has shown good linearity and low limits of detection for gluconate, in the microgram-per-liter range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. core.ac.uknih.govslideshare.netmdpi.comslideshare.net Both ¹H and ¹¹B NMR are particularly informative.

¹¹B NMR is highly specific for observing the boron center. The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atom. sdsu.edustanford.edu For instance, a signal around δ 7.0 ppm is suggestive of a borate (B1201080) species. nih.gov The presence of an oxygen-containing group, such as in this compound, generally results in the ¹¹B resonance appearing at a higher field compared to corresponding alkylboranes due to the strong pi-donating character of oxygen. sdsu.edu It is important to use quartz NMR tubes for ¹¹B NMR to avoid the broad signal arising from the borosilicate glass of standard tubes. huji.ac.il

¹H NMR provides detailed information about the proton environment in the gluconate moiety. The chemical shifts, signal integrations, and coupling patterns of the protons can be used to confirm the structure of the gluconate backbone and to observe any changes upon complexation with boric acid. slideshare.net

Advanced two-dimensional NMR techniques, such as ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish connectivity between the boron atom and the protons of the gluconate molecule, providing definitive structural confirmation. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Identification

Mass Spectrometry (MS) is a powerful technique for the molecular characterization and identification of this compound and its components. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio information, which is highly specific for compound identification. nih.gov

In the analysis of this compound, MS can be used to determine the molecular weight of the complex and to study its fragmentation patterns. This information helps to confirm the identity of the compound and to identify any related impurities or degradation products. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting a selected ion and analyzing the resulting product ions. nih.gov

Electrochemical and Potentiometric Studies of this compound

Electrochemical methods offer valuable insights into the ionic properties and behavior of this compound in solution.

Application of Ion-Selective Electrodes for Monitoring Ion Dynamics in Experimental Systems

Ion-Selective Electrodes (ISEs) are potentiometric sensors that are highly effective for monitoring the activity of specific ions in a solution. nih.govreagecon.commdpi.commdpi.com In the context of this compound, a calcium-selective electrode is particularly useful for studying the dynamics of calcium ions in experimental systems. nih.govagriculturesolutions.com

Research has shown that in the presence of this compound, the concentration of ionized calcium can be influenced. nih.gov Studies using calcium ISEs have demonstrated that calcium this compound is less effective at raising ionized plasma calcium compared to calcium chloride in vitro. nih.gov This is attributed to the complexation of calcium by the this compound anion.

The use of ISEs allows for real-time monitoring of ion concentrations, which is crucial for understanding the bioavailability and physiological effects of the calcium in calcium this compound solutions. semanticscholar.org These electrodes are widely used in clinical and laboratory settings due to their accuracy and ease of use. nih.gov

Method Validation and Quality Control in this compound Research

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. In the context of this compound research, this involves a series of assessments to verify that the analytical procedures used for quality control are reliable, reproducible, and accurate. nih.gov The primary objective is to establish documented evidence that the method consistently produces results meeting predetermined specifications and quality attributes.

Development of Robust Assay Methods for Compound Content and Impurities

The development of a robust assay for this compound, a complex formed from calcium gluconate and boric acid, requires a multi-faceted analytical approach. usda.gov Due to the nature of the compound, methods often focus on the precise quantification of its constituent parts—calcium, the gluconate moiety, and boron—as well as the detection and quantification of potential impurities.

Several analytical techniques are employed for the determination of the inorganic components. Inductively Coupled Plasma (ICP) Emission Spectrometry is a powerful method for the simultaneous elemental analysis of calcium and boron in veterinary formulations of calcium this compound. nih.govosti.gov This technique offers high precision, with studies reporting excellent reproducibility. nih.gov Another established technique for quantifying the calcium content is Atomic Absorption Spectrophotometry (AAS), which provides reliable results and can overcome interferences from other ions present in the sample matrix. researchgate.net Additionally, classic wet chemistry techniques, such as complexometric titration with Ethylenediaminetetraacetic acid (EDTA), remain a valid and cost-effective method for determining calcium concentration. researchgate.net

Quantifying the organic gluconate portion alongside the inorganic borate presents a challenge, as boric acid lacks a UV-absorbing chromophore, making it invisible to standard HPLC-UV detection. scholarsresearchlibrary.com A robust method to simultaneously assay both components could involve High-Performance Liquid Chromatography (HPLC) coupled with dual detectors. A UV detector would quantify the gluconate, while a Refractive Index Detector (RI) would be used for boric acid. scholarsresearchlibrary.comresearchgate.net The validation of such a method would ensure specificity, linearity, accuracy, and precision for both analytes.

Table 1: Illustrative Validation Parameters for a Dual-Detector HPLC Method for this compound Analysis

| Parameter | Analyte | Detector | Specification | Result |

|---|---|---|---|---|

| Linearity (R²) | Gluconate | UV | ≥ 0.998 | 0.9982 jsmcentral.org |

| Boric Acid | RI | ≥ 0.999 | 0.999+ scholarsresearchlibrary.com | |

| Accuracy (% Recovery) | Gluconate | UV | 98.0 - 102.0% | 99.5 - 101.5% jsmcentral.org |

| Boric Acid | RI | 98.0 - 102.0% | 98.9 - 101.2% scholarsresearchlibrary.com | |

| Precision (% RSD) | Gluconate | UV | ≤ 2.0% | < 1.5% |

| Boric Acid | RI | ≤ 2.0% | < 1.8% scholarsresearchlibrary.com | |

| Limit of Quantification (LOQ) | Gluconate | UV | Reportable | 96.6 µg/mL jsmcentral.org |

| Boric Acid | RI | Reportable | ~1750 µg/mL scholarsresearchlibrary.com |

Impurities in this compound formulations can originate from the starting materials or be generated during the manufacturing process. Potential impurities from calcium gluconate include related sugars and organic acids, while boric acid raw materials may contain various mineral impurities like calcite and dolomite. google.comresearchgate.net Heavy metals such as lead (Pb), arsenic (As), and cadmium (Cd) are also potential contaminants from raw material sources. google.com The assay method must be selective enough to separate and quantify these impurities from the main components.

Stability-Indicating Methods for Research Formulations and Storage Conditions

A stability-indicating method (SIM) is a validated analytical procedure that accurately quantifies the active ingredient without interference from its degradation products, impurities, or excipients. nih.gov The development of a SIM for this compound is essential for determining its shelf-life and appropriate storage conditions. This process is guided by the International Council for Harmonisation (ICH) guidelines, which recommend subjecting the compound to forced degradation (stress testing). nih.govpharmaguideline.com

Forced degradation studies expose the this compound formulation to harsh conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate the formation of potential degradation products. ajpsonline.com While specific degradation pathways for the this compound complex are not extensively published, studies on its primary component, calcium gluconate, provide valuable insights. Calcium gluconate has been shown to degrade under acidic, alkaline, and thermal stress conditions. jsmcentral.org A key aspect of this compound stability is its pH. Aqueous solutions are typically prepared to be slightly acidic, with a pH between 3.5 and 5.8, as this is known to enhance the stability of the complex and prevent the precipitation of calcium salts. usda.govgoogle.com

The development of a SIM would likely utilize a chromatographic technique, such as HPLC, capable of separating the intact components from any newly formed degradants. The specificity of the method is paramount and is confirmed by demonstrating that the peaks corresponding to the active components are pure and free from co-eluting degradation products.

Table 2: Representative Data from a Forced Degradation Study of the Gluconate Moiety

| Stress Condition | Conditions Applied | % Degradation of Gluconate | Number of Degradation Products Observed |

|---|---|---|---|

| Acid Hydrolysis | 0.1M HCl, 30 min | 12.5% jsmcentral.org | 2 |

| Alkali Hydrolysis | 0.1M NaOH, 30 min | 9.8% jsmcentral.org | 1 |

| Oxidative | 3% H₂O₂, 24 hr | 5.2% | 1 |

| Thermal | 80°C, 45 min | 7.1% jsmcentral.org | 1 |

| Photolytic | UV Light, 24 hr | No significant degradation | 0 |

In addition to chemical stability, physical stability is crucial for this compound solutions. Research on injectable calcium gluconate formulations highlights the importance of monitoring for the formation of insoluble particles over time. bvsalud.org Therefore, a comprehensive stability study for this compound would include visual inspection and instrumental particle analysis alongside chemical assays to ensure the formulation remains safe and effective throughout its shelf-life.

Mechanistic Investigations of Borogluconate in Biological Systems Non Human Focus

Biochemical Interactions and Chelation Dynamics of Borogluconate

Calcium this compound is a complex salt formed through the chemical reaction of calcium gluconate and boric acid. wbcil.comgoogle.commsdvetmanual.com In this structure, the this compound component functions as a chelating agent, forming a complex with the calcium ions (Ca²⁺). wbcil.com Chelation is a type of bonding of ions and molecules to metal ions. It involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central atom. In the case of calcium this compound, the ligand surrounds the central calcium ion.

The primary advantage of this chelation is the significant enhancement of the calcium salt's solubility and stability in aqueous solutions compared to less soluble salts like calcium gluconate alone. usda.govdvm360.comethicalagents.co.nz Boric acid specifically promotes the dissolving of calcium gluconate. google.com This increased solubility is critical for biological applications, as it allows for the preparation of concentrated solutions that remain stable and prevent the precipitation of calcium. google.com The complex facilitates a higher bioavailability of calcium, ensuring that a significant portion of the administered element becomes available for use by the body. wbcil.com

Comparison of Calcium Salt Properties

| Calcium Salt | Key Characteristics | Primary Advantage in Solution |

|---|---|---|

| Calcium this compound | Complex of calcium gluconate and boric acid. wbcil.com | High solubility and solution stability. usda.govdvm360.comethicalagents.co.nz |

| Calcium Gluconate | Calcium salt of gluconic acid. | Less irritating to tissues than calcium chloride, but has lower solubility. ethicalagents.co.nz |

| Calcium Chloride | Simple inorganic calcium salt. | Can cause significant tissue irritation if administered outside a vein. dvm360.com |

Once introduced into a biological milieu such as the bloodstream, the calcium this compound complex undergoes dissociation, releasing calcium ions (Ca²⁺) and this compound ions. The primary mechanism of action is the rapid elevation of calcium levels in the blood. This process bypasses the digestive system, allowing the dissociated calcium to be readily absorbed and utilized for essential physiological functions. wbcil.com

Studies in periparturient dairy cows demonstrate the rapid nature of this ion release. Following intravenous infusion, concentrations of both ionized calcium (iCa) and total calcium (tCa) in the blood peak very quickly, typically within an hour. researchgate.net This peak is followed by a gradual decline as the released calcium is distributed and utilized by various tissues and homeostatic mechanisms are activated. researchgate.net For instance, one study observed that in cows given intravenous calcium, iCa concentrations peaked at 1.54 mmol/L and tCa at 2.85 mmol/L one hour after administration, before declining to a nadir 24 hours later. researchgate.net This profile underscores the rapid dissociation of the complex and immediate availability of calcium to the systemic circulation. The rate of absorption from subcutaneous sites is slower, taking up to 3-4 hours, and can be impaired by poor peripheral circulation. vemedim.com

Illustrative Ion Release Profile in Bovine Models Post-Infusion

Based on data from intravenous administration studies. researchgate.net

| Time Post-Infusion | Ionized Calcium (iCa) Concentration (mmol/L) | Total Calcium (tCa) Concentration (mmol/L) | Phase |

|---|---|---|---|

| Baseline | ~1.15 | ~2.25 | Pre-infusion homeostasis |

| 1 Hour | 1.54 | 2.85 | Peak concentration due to rapid dissociation |

| 18 Hours | ~1.05 | ~1.90 | Decline and redistribution |

| 24 Hours | 0.94 | 1.74 | Nadir/below baseline |

Cellular and Subcellular Effects of this compound

The cell membrane is selectively permeable, controlling the passage of substances through various transport mechanisms. khanacademy.orgphysicsandmathstutor.com These mechanisms are broadly categorized as passive transport, which does not require energy, and active transport, which does. slideshare.netnumberanalytics.com

Passive Transport : This includes simple diffusion, facilitated diffusion, and osmosis, where substances move down their concentration gradient. khanacademy.org For ions like calcium, this is often accomplished via channel proteins that form pores across the membrane. numberanalytics.com

Active Transport : This process moves molecules against their concentration gradient and requires energy, typically from ATP. boyertownasd.org It is mediated by carrier proteins, such as the sodium-potassium pump or specific calcium pumps (Ca²⁺-ATPase). numberanalytics.comboyertownasd.org

The rapid dissociation of this compound in the extracellular fluid significantly increases the local concentration of Ca²⁺. This elevated extracellular concentration enhances the electrochemical gradient across the cell membrane. A stronger concentration gradient drives the passive movement of calcium ions into the cell through available ion channels. khanacademy.org This influx is crucial for cells that have been depleted of calcium, allowing for the restoration of intracellular levels necessary for normal function.

Cell membrane permeability is a dynamic property influenced by its composition (a phospholipid bilayer with embedded proteins) and external conditions. physicsandmathstutor.com Factors such as temperature and solvents can alter membrane fluidity and structure. savemyexams.com Increased temperatures can make the lipid bilayer more fluid, while certain organic solvents can dissolve the lipids, disrupting the membrane's integrity. savemyexams.com

Factors Influencing Cell Membrane Permeability

| Factor | Effect on Membrane |

|---|---|

| Temperature (Increase) | Increases phospholipid movement, making the membrane more fluid and permeable. At high temperatures, proteins can denature, irreversibly damaging membrane structure. physicsandmathstutor.comsavemyexams.com |

| Temperature (Decrease) | Reduces phospholipid energy, making the membrane more rigid and less permeable. Very low temperatures can cause ice crystal formation, piercing the membrane. physicsandmathstutor.com |

| Organic Solvents | Can dissolve the lipid components, increasing permeability by disrupting membrane structure. physicsandmathstutor.comsavemyexams.com |

| Ion Concentration Gradient | Does not directly alter membrane structure but drives the transport of ions through existing channels and transporters. khanacademy.org |

Cells maintain a delicate balance of ions between their interior and the external environment, a state known as ion homeostasis. numberanalytics.commdpi.com Calcium is a ubiquitous and versatile second messenger in a vast number of cellular signaling pathways. vemedim.comresearchgate.net Intracellular calcium levels are typically kept very low, creating a steep electrochemical gradient that allows for rapid and transient increases in response to a stimulus. These calcium signals regulate a wide array of cellular processes, from muscle contraction and nerve impulse transmission to immune cell activation. vemedim.com

In non-human biological systems, such as periparturient cows, hypocalcemia (low blood calcium) is linked to a decrease in intracellular calcium stores within immune cells like peripheral blood mononuclear cells. vemedim.com This depletion impairs calcium signaling, which is a critical early step in activating an immune response, contributing to immune suppression. mdpi.comvemedim.comjscimedcentral.com The administration of calcium this compound and its subsequent dissociation provides a rapid influx of extracellular calcium. This helps to replenish both extracellular and intracellular calcium stores. vemedim.com By restoring the availability of calcium, this compound facilitates the proper functioning of calcium-dependent signaling pathways, allowing for the normalization of processes like immune cell activation and muscle function. vemedim.comjscimedcentral.com

Physiological and Metabolic Pathways Affected by this compound in Animal Models

Regulation of Systemic Calcium Homeostasis and Endocrine Interactions (e.g., PTH, Calcitonin)

The primary physiological effect of this compound, specifically calcium this compound, is the rapid restoration of systemic calcium levels in hypocalcemic animals. usda.govwbcil.com The onset of lactation in high-producing dairy cows creates a sudden, massive demand for calcium for colostrum and milk production, which can overwhelm the animal's homeostatic mechanisms, leading to parturient paresis (milk fever). jscimedcentral.commsdvetmanual.com The homeostatic control of blood calcium is tightly regulated by a hormonal feedback loop involving primarily Parathyroid Hormone (PTH) and Calcitonin. kfu.edu.sahawaii.edu

When blood calcium levels fall, the parathyroid glands increase the secretion of PTH. vettimes.com PTH acts to restore normal calcium levels by stimulating calcium resorption from bone, increasing calcium reabsorption in the kidneys, and promoting the synthesis of calcitriol (B1668218) (the active form of Vitamin D), which enhances calcium absorption from the intestines. jscimedcentral.comhawaii.edu Conversely, when blood calcium levels are high, the thyroid gland releases calcitonin, which inhibits bone resorption by osteoclasts and reduces renal calcium reabsorption, thereby lowering blood calcium. kfu.edu.sahawaii.eduhyperparathyroidmd.com Calcitonin is considered an emergency hormone to prevent hypercalcemia. kfu.edu.sa

The administration of an exogenous source of calcium, such as calcium this compound, directly intervenes in this endocrine feedback system. The sudden increase in blood calcium concentration following administration can suppress the secretion of PTH and stimulate the release of calcitonin. vettimes.comnih.gov This physiological response aims to counteract the induced hypercalcemia. However, this disruption of the natural hormonal response can sometimes lead to a relapse of hypocalcemia once the exogenous calcium has been metabolized. vettimes.com

A randomized controlled trial investigating postpartum calcium supplementation in Holstein cows provided insight into these interactions. The study compared different supplementation strategies, including a subcutaneous infusion of calcium this compound. While PTH levels were not found to differ significantly between supplementation groups over the 168-hour study period, the group receiving subcutaneous calcium this compound exhibited lower mean total calcium concentrations between 32 and 64 hours postpartum compared to control cows. nih.gov This suggests a complex interaction between the administered calcium, its absorption kinetics, and the cow's endocrine response. The lack of a significant difference in PTH might be due to sampling frequency or the possibility that other regulators, like calcitonin, play a more dominant role in the immediate postpartum period. nih.gov

Table 1: Research Findings on Calcium this compound and Endocrine Interactions

| Finding | Animal Model | Key Interaction | Source(s) |

|---|---|---|---|

| Administration of calcium this compound can interfere with homeostatic mechanisms. | Dairy Cow | Inhibits parathyroid hormone (PTH) release and stimulates calcitonin secretion. | vettimes.com |

| Subcutaneous calcium this compound infusion led to lower total calcium at 32-64h post-calving compared to controls. | Dairy Cow | Complex interaction between exogenous calcium and endocrine regulation; no significant difference in PTH levels was detected between groups. | nih.gov |

| PTH and calcitonin provide a dual negative-feedback mechanism to maintain calcium homeostasis. | General Animal | PTH is the major regulator, while calcitonin acts as an emergency hormone to prevent hypercalcemia. | kfu.edu.sa |

| Hypocalcemia stimulates PTH secretion to mobilize calcium from bone and increase intestinal absorption. | Dairy Cow | The delay in this mechanism at parturition contributes to milk fever. | jscimedcentral.comvettimes.com |

Influence on Phosphorus and Magnesium Metabolism and Balance

The metabolism of calcium is intricately linked with that of phosphorus and magnesium. Consequently, the administration of calcium this compound can influence the systemic balance of these other essential minerals. Studies in animal models have shown that multi-component solutions containing calcium this compound alongside magnesium and phosphorus salts can effectively increase the serum concentrations of all three elements. srce.hr

Magnesium balance is also affected. Calcium and magnesium can be antagonistic, and they share a common absorption pathway. usda.govkfu.edu.sa When magnesium is included in a solution with calcium this compound, serum magnesium levels increase post-administration. nih.gov In studies where hypocalcemia was induced experimentally, total plasma magnesium concentration remained relatively constant, suggesting the chelating agent used had a selective affinity for calcium. nih.gov However, in spontaneous cases of milk fever, plasma magnesium can increase, particularly in recumbent cows. nih.gov

Table 2: Effects of Calcium this compound Formulations on Phosphorus and Magnesium

| Study Focus | Animal Model | Effect on Phosphorus (P) | Effect on Magnesium (Mg) | Source(s) |

|---|---|---|---|---|

| Multi-component solution with Ca-borogluconate, Na-dihydrophosphate, Mg-chloride | Rabbit | Increased serum P concentration. | Increased serum Mg concentration. | srce.hr |

| Treatment of EDTA-induced hypocalcemia with Ca-borogluconate | Dairy Cow | Significant rise in plasma inorganic P. | Not directly assessed; Mg remained constant during EDTA infusion. | nih.gov |

| Ca-borogluconate with Mg-hypophosphite | Healthy Cow | Did not increase serum inorganic P; decreased in rapid infusion group. | Increased serum Mg concentration. | nih.gov |

Effects on General Metabolic Processes and Energy Pathways in Animal Tissues

Calcium is a ubiquitous intracellular messenger essential for countless physiological processes, including muscle contraction and nerve impulse transmission. kfu.edu.sa Therefore, a severe deficiency, as seen in parturient paresis, has profound effects on general metabolism and energy balance. By restoring normocalcemia, calcium this compound plays a critical indirect role in stabilizing these pathways.

Hypocalcemia impairs muscle function, leading to a reduction or cessation of gut motility. vettimes.com This directly impacts an animal's ability to feed and digest, precipitating a state of negative energy balance, which can lead to secondary metabolic disorders like ketosis. jscimedcentral.com The restoration of neuromuscular function following calcium this compound administration is crucial for the resumption of rumen motility and feed intake, which are fundamental for maintaining energy homeostasis. msdvetmanual.comvettimes.com

Furthermore, some research indicates a more direct effect on energy substrates. A study in rabbits using a complex solution containing calcium this compound noted an increase in blood glucose levels following administration. srce.hr This suggests a potential influence on glucose metabolism, although the mechanism is not fully elucidated and could be related to the other components of the solution or the physiological response to the treatment itself.

Immunomodulatory Potential and the Calci-Inflammatory Network Concept

Recent research has proposed a paradigm shift in understanding the relationship between calcium homeostasis and the immune system, encapsulated in the "Calci-Inflammatory Network" concept. mdpi.comresearchgate.net This model reinterprets periparturient hypocalcemia not just as a deficiency state, but potentially as an adaptive, protective response to temper systemic inflammation. mdpi.comdntb.gov.uamdpi.com

The periparturient period is associated with significant inflammatory stress, often triggered by bacterial components like lipopolysaccharide (LPS). mdpi.comresearchgate.net The Calci-Inflammatory Network hypothesis suggests that lower circulating calcium levels may help modulate this inflammatory response by limiting LPS aggregation and curbing excessive activation of immune cells like macrophages. mdpi.com Research has confirmed that LPS challenges in lactating cows consistently induce a pronounced inflammatory response and a concurrent drop in circulating calcium concentrations. researchgate.net

In this context, the therapeutic administration of calcium this compound is not merely a mineral replacement but an intervention in this complex network. By rapidly elevating blood calcium, the treatment may alter the function of immune cells. The Calcium-Sensing Receptor (CaSR), which is expressed on parathyroid glands, is also present on various immune cells and modulates their function based on extracellular calcium concentrations. mdpi.com Inflammatory cytokines can interfere with calcium homeostasis by antagonizing PTH actions or altering vitamin D metabolism, creating a feedback loop. mdpi.com While the precise immunomodulatory effects of this compound are still under investigation, maintaining adequate calcium levels is thought to contribute to a more robust immune response. wbcil.com

Mechanisms of Boron Transport and Utilization in Diverse Biological Systems

While calcium this compound is used as a vehicle for calcium delivery, the boron component itself is a micronutrient with its own distinct biological transport mechanisms. Much of the detailed understanding of boron transport comes from studies in plant biology, but key components of this system have been identified in other organisms, including mammals. frontiersin.orgnih.gov

The transport of boron across biological membranes is primarily based on three mechanisms: frontiersin.orgresearchgate.net

Passive Diffusion: Boric acid, the predominant form of boron at physiological pH, is a small, uncharged molecule that can passively diffuse across lipid bilayers. frontiersin.org This is a non-specific, low-affinity mode of transport.

Facilitated Diffusion: This process is mediated by channel proteins, specifically members of the nodulin 26-like intrinsic protein (NIP) family, which are a subclass of aquaporins. These channels increase membrane permeability to boric acid, allowing for more efficient uptake into cells down its concentration gradient. researchgate.netelifesciences.org

Active Export: Borate (B1201080) exporters, such as those from the BOR family, actively transport borate anions out of the cell. frontiersin.orgoup.com This process is crucial for managing boron levels within the cell to prevent toxicity and for directional transport, such as loading boron into the xylem in plants. elifesciences.org Importantly, homologs of the BOR1 transporter have been shown to be required for boron homeostasis in mammalian cells, indicating a conserved mechanism across kingdoms. nih.gov

These transport systems are tightly regulated to maintain boron homeostasis, as boron is essential in small amounts but toxic in excess. elifesciences.orgoup.com In plants, a primary utilization of boron is structural; it forms borate-ester cross-links with the pectic polysaccharide rhamnogalacturonan-II (RG-II), which is critical for the tensile strength of the primary cell wall. elifesciences.orgoup.com While this specific function is unique to plants, it exemplifies the role of boron in creating stable structural complexes within biological systems.

Table 3: Summary of Boron Transport Mechanisms in Biological Systems

| Transport Mechanism | Molecule Transported | Key Proteins Involved | Primary Function | Source(s) |

|---|---|---|---|---|

| Passive Diffusion | Boric Acid | None (Lipid Bilayer) | Low-affinity, non-specific uptake. | frontiersin.org |

| Facilitated Diffusion | Boric Acid | NIP Family Channels (Aquaporins) | Increased membrane permeability for efficient uptake. | researchgate.netelifesciences.org |

| Active Export | Borate Anion | BOR Family Transporters | Efflux to prevent toxicity and for directional transport; BOR1 homologs exist in mammals. | frontiersin.orgnih.govoup.com |

Applications and Research Paradigms in Non Human Biological Systems

Agricultural and Plant Physiology Research with Borogluconate

This compound, particularly as calcium this compound, has emerged as a significant compound in agricultural research, primarily for its role in delivering essential nutrients, calcium and boron, to plants. Its high solubility in water makes it an effective option for various application methods. pmarketresearch.comgoogle.com

Boron-Calcium Nutritional Supplementation Strategies for Crop Enhancement

The synergistic relationship between calcium and boron is crucial for plant health. agroliquid.com Boron facilitates the uptake and utilization of calcium, which is vital for building strong cell walls. agroliquid.com Research has demonstrated that supplementing crops with a combination of calcium and boron can lead to enhanced growth, stronger stems, and increased resistance to diseases. krishibazaar.in

Calcium this compound serves as an effective foliar spray, delivering both essential nutrients directly to the plant tissues. pmarketresearch.com This method is particularly beneficial for sensitive crops like apples and grapes due to its low phytotoxicity compared to traditional boron sources like borax (B76245). pmarketresearch.com Studies have shown significant yield increases in various crops following boron-calcium supplementation. For example, Indonesia's Ministry of Agriculture reported a 12–18% increase in palm oil yields after implementing such programs. pmarketresearch.com Similarly, in Brazil, foliar application of a chelated fertilizer containing calcium and boron on wheat resulted in a 30% increase in grain yield compared to control groups. bvsalud.org

Role in Plant Photosynthesis, Carbohydrate Metabolism, and Nutrient Translocation

Boron plays a critical role in several key physiological processes within plants, including photosynthesis, carbohydrate metabolism, and the transport of nutrients. yara.co.ukborax.com It is essential for the transport of sugars, the products of photosynthesis, from mature leaves to areas of active growth and developing fruits. borax.comresearchgate.net This ensures that energy produced during photosynthesis is efficiently distributed throughout the plant for growth and development. richphytocare.com

Boron deficiency can impair photosynthesis by affecting leaf structure and function, leading to reduced carbon dioxide assimilation. frontiersin.org Research on sugarcane has shown that an adequate supply of boron stimulates the synthesis and transport of carbohydrates, particularly sucrose. mdpi.com Boron is also involved in the metabolism of carbohydrates, linking it with phosphate (B84403) metabolism and the synthesis of starch from glucose-1-phosphate. scribd.comcanada.ca Furthermore, boron aids in the translocation of other essential nutrients, such as nitrogen, phosphorus, and potassium. borax.com

Influence on Plant Cell Wall Integrity, Development, and Structural Polysaccharides

Both calcium and boron are fundamental components of plant cell walls, contributing to their structural integrity and strength. google.comagroliquid.comkrishibazaar.in Calcium is a key building block of the cell wall, while boron is involved in the cross-linking of pectic polysaccharides, which strengthens the cell wall matrix. agroliquid.comloyalfertilizer.com This reinforcement helps plants resist physical damage and pathogen attacks. yara.co.ukrichphytocare.com

A sufficient supply of calcium and boron is crucial for cell division and elongation, particularly in the rapidly growing meristematic tissues of roots and shoots. yara.co.ukborax.com Boron deficiency can lead to abnormal growth and structural weaknesses, such as hollow stems in brassicas. yara.co.uk Research in Arabidopsis thaliana has highlighted the existence of a cell wall integrity maintenance mechanism that responds to damage, and this system involves receptor-like kinases and ion channels that are influenced by nutrient availability. nih.gov

Mitigation of Toxic Element Accumulation in Plants (e.g., Aluminum, Cadmium) via Boron Interactions

Boron has been shown to play a role in mitigating the toxic effects of certain elements in plants. Studies have indicated that an adequate boron supply can help reduce the uptake and accumulation of harmful substances. frontiersin.org For instance, research has explored the induction of aluminum toxicity tolerance in plants through the application of boron. mdpi.com While the precise mechanisms are still under investigation, it is believed that boron's role in maintaining cell wall integrity and membrane function contributes to this protective effect.

Seed Treatment and Soil Amendment Studies for Enhanced Plant Growth

The application of this compound is not limited to foliar sprays. It can also be used for seed treatment and as a soil amendment to promote plant growth from the earliest stages. google.com A patent for a calcium and boron-enriched nutritional preparation for plants describes the use of calcium this compound for treating seeds of various crops, including vegetables, legumes, and grains. google.com This seed treatment aims to provide essential nutrients directly to the germinating seed, promoting healthy root development and early growth. google.com

When used as a soil amendment, this compound can help correct boron deficiencies in the soil, which affect over 30% of arable land globally. pmarketresearch.com Its high water solubility ensures that the nutrients are readily available for plant uptake. pmarketresearch.comgoogle.com

Veterinary Science Research (Physiological and Biochemical Studies)

In veterinary medicine, calcium this compound is a critical therapeutic agent, primarily used for the treatment of hypocalcemia (low blood calcium) in livestock, a condition commonly known as milk fever in dairy cows. wbcil.comusda.gov This metabolic disorder frequently occurs around parturition due to the high calcium demands of milk production. wbcil.comjscimedcentral.com

The administration of calcium this compound rapidly replenishes blood calcium levels, restoring normal muscle and nerve function. wbcil.com It is preferred over other calcium salts, like calcium chloride, due to its high solubility and lower risk of tissue irritation. wbcil.com Research indicates that calcium this compound has a high bioavailability, with absorption rates exceeding 70% in some cases. wbcil.com

Studies have investigated the physiological and biochemical effects of calcium this compound in various animals. In addition to treating milk fever in cows, it is used to manage hypocalcemic conditions in sheep, goats, pigs, horses, and dogs. advacarepharma.com In pigs, it supports bone health and milk production in sows, while in horses, it aids in muscle function and bone healing after orthopedic procedures. advacarepharma.com Research has also explored its effects on serum calcium, phosphorus, and magnesium levels in postpartum cows.

| Crop | Application Method | Reported Outcome | Reference |

| Palm Oil | Boron-calcium supplementation program | 12-18% increase in yield | pmarketresearch.com |

| Wheat | Foliar spray of chelated calcium and boron | 30% increase in grain yield | bvsalud.org |

| Brassicas | Nutritional supplementation | Prevention of quality issues like tip burn and hollow stems | yara.co.uk |

| Apples & Grapes | Foliar spray | Preferred due to low phytotoxicity | pmarketresearch.com |

| Animal | Condition Treated | Key Research Finding | Reference |

| Dairy Cows | Hypocalcemia (Milk Fever) | Rapidly replenishes blood calcium, restoring muscle and nerve function. | wbcil.com |

| Sheep & Goats | Hypocalcemia | Effective for managing low blood calcium levels. | advacarepharma.com |

| Pigs | Calcium deficiency, especially in sows | Supports bone health and milk production. | advacarepharma.com |

| Horses | Hypocalcemia, post-orthopedic surgery | Aids in normal muscle function and bone healing. | advacarepharma.com |

| Dogs | Hypocalcemia, eclampsia | Maintains normal calcium levels and addresses muscular issues. | advacarepharma.com |

Investigation of Calcium-Boron Complex Dynamics in Livestock Physiology

The compound calcium this compound is a complex of calcium gluconate and boric acid, which enhances the solubility of calcium. This characteristic is particularly important in veterinary medicine for the treatment of hypocalcemia (low blood calcium) in livestock, a condition also known as parturient paresis or milk fever, especially in cattle, sheep, and goats. usda.govwbcil.com The onset of lactation dramatically increases the demand for calcium, which can lead to a rapid drop in blood calcium levels. jscimedcentral.com

When administered, calcium this compound rapidly elevates blood calcium concentrations. The complex dissociates in the bloodstream, releasing calcium ions that are essential for numerous physiological functions, including nerve impulse transmission and muscle contraction. Research in sheep has shown that following the infusion of calcium this compound, the total plasma calcium level rises, primarily due to an increase in the unionised ultrafiltrable fraction. nih.gov However, the same study noted that in vitro, calcium chloride was more effective at raising ionized plasma calcium compared to calcium this compound. nih.gov The anionic component of calcium solutions, such as this compound, can alter the availability and retention of calcium, which may affect its clinical efficacy. nih.gov

The boron component of the complex also plays a role in animal physiology. Boron is involved in various metabolic processes and is crucial for maintaining nutritional balance and immune function. advacarepharma.com

Studies on Electrolyte Balance and Mineral Interrelationships in Animal Models

The administration of calcium this compound has been observed to influence the balance of other essential minerals. Calcium has known interactions with phosphorus and vitamin D in the diets of mammals like dairy cattle. usda.gov There can also be antagonistic effects with other cations, particularly magnesium. usda.gov

In ruminants, the maintenance of the correct calcium to phosphorus ratio is critical; an imbalance can be as detrimental as a deficiency of either mineral. lakescot.co.uktbagri.co.uk The recommended ratio for ruminants generally falls between 1:1 and 2:1. lakescot.co.uk Magnesium is also closely associated with calcium and phosphorus metabolism, playing a key role in enzyme activation and energy transport. tbagri.co.uk

In some veterinary formulations, calcium this compound is combined with magnesium and phosphorus to address concurrent deficiencies. defra.gov.ukfarmacy.co.uk For instance, some products contain magnesium hypophosphite alongside calcium this compound to treat hypocalcemia where there is also a need to increase blood magnesium levels. defra.gov.ukfarmacy.co.uk Studies have shown that parenteral administration of these combination products rapidly increases plasma concentrations of calcium, magnesium, and phosphorus. defra.gov.ukfarmacy.co.ukinterchemie.com The absorption of magnesium in the small intestine may be enhanced by the presence of vitamin D, and it shares a common active transport pathway with calcium. defra.gov.uk

Research on Non-Clinical Metabolic Adaptations in Periparturient Animals

The periparturient period in livestock, particularly dairy cows, is a time of significant metabolic stress. usda.gov The sudden and large demand for calcium for colostrum and milk production can overwhelm the animal's ability to maintain calcium homeostasis, leading to hypocalcemia. jscimedcentral.com Research focuses on understanding the metabolic adaptations during this transition period to mitigate such disorders.

Studies have investigated the role of dietary cation-anion difference (DCAD) in preventing milk fever. Manipulating the dietary ionic balance by feeding acidogenic diets pre-partum can stimulate calcium metabolism and prepare the animal for the high calcium demand at the onset of lactation. usda.gov Data from numerous trials suggest a stronger correlation between milk fever and the anion-cation balance than with calcium levels alone. usda.gov

While calcium this compound is a primary treatment for clinical hypocalcemia, research also explores preventative nutritional strategies. jscimedcentral.comtbagri.co.uk These include adjusting dietary calcium and phosphorus levels and supplementing with vitamin D3 to enhance calcium absorption. usda.gov However, for animals that do develop hypocalcemia, the rapid replenishment of blood calcium with compounds like calcium this compound is crucial. jscimedcentral.com Formulations may also include glucose to address energy deficits that often accompany metabolic imbalances in periparturient sheep. defra.gov.uk

Comparative Bioavailability Studies of this compound Formulations in Animal Systems

The bioavailability of calcium from different formulations is a key area of research. Calcium this compound is favored over calcium gluconate due to its higher solubility. usda.gov This enhanced solubility is achieved through the reaction of calcium gluconate with boric acid.

Research indicates that calcium this compound has a high bioavailability in cattle, with some estimates suggesting an absorption rate of over 70%. wbcil.com The rapid improvement of clinical signs following its administration points to an efficient absorption process. wbcil.com

When comparing different administration routes, intravenous injection provides the most rapid absorption for acute symptoms. advacarepharma.com Intramuscular and subcutaneous routes result in slower absorption. advacarepharma.com

Comparative studies with other calcium salts have been conducted. In sheep, calcium chloride was found to be more effective than calcium this compound at quickly raising ionized plasma calcium. usda.gov However, calcium chloride can lead to metabolic acidosis. usda.gov Oral calcium supplements, such as calcium chloride and calcium propionate, are also used, but calcium chloride can cause tissue damage if not administered carefully. dvm360.com

The following table summarizes findings from comparative studies on different calcium formulations:

| Parameter | Calcium this compound | Calcium Chloride | Calcium Gluconate |

| Solubility | High | High | Lower than this compound |

| Bioavailability | High, estimated >70% in cattle wbcil.com | Rapidly increases plasma ionized calcium usda.gov | Lower than this compound |

| Administration Route | Intravenous, Subcutaneous, Intramuscular advacarepharma.com | Oral, Intravenous | Intravenous |

| Physiological Effect | Rapidly elevates blood calcium | More effective at raising ionized plasma calcium than this compound in vitro usda.gov | Slower therapeutic effect than this compound wbcil.com |

| Associated Issues | Anionic component may affect calcium retention nih.gov | Can cause metabolic acidosis and tissue damage usda.govdvm360.com | Less soluble usda.gov |

Calcium-Binding Properties and Applications in Bacteriophage Proliferation Studies

The calcium-binding properties of this compound have been utilized in microbiological research, specifically in studies of bacteriophage proliferation. Divalent cations, particularly calcium ions, are often essential for the proliferation of bacteriophages, playing a role in phage adsorption to host cells and the injection of the phage genome. researchgate.netnih.govunl.edu

One study investigated the effects of supplemental calcium this compound on the proliferation of staphylococcal bacteriophage. nih.gov The results showed contrasting effects depending on the growth medium. In Trypticase Soy Broth (TSB), the addition of calcium this compound led to a significant, approximately one million-fold increase in the phage titer. nih.gov Conversely, in skim milk, its addition resulted in a roughly 100-fold decrease in the maximum titer. nih.gov This suggests that the composition of the medium significantly influences the interaction between calcium this compound, the bacteriophage, and the host bacteria.

Further research has shown that sequestering calcium with agents like phosphate can inactivate phages, while chelating calcium with ethylenediaminetetraacetic acid (EDTA) can inhibit both phages and bacteria. nih.gov These findings highlight the critical role of calcium availability in the bacteriophage life cycle and demonstrate the utility of calcium-complexing agents like this compound in studying these processes.

In Vitro and Ex Vivo Biomedical Research Applications

Use of this compound in Cell Culture Media and Biological Reagents

The unique properties of this compound, particularly its ability to form a soluble complex with calcium, have led to its investigation for use in cell culture media. Maintaining an appropriate concentration of available calcium ions is crucial for the growth and productivity of cultured cells, but calcium salts can often precipitate with other components in the medium, such as phosphate. google.com

Research has shown that this compound can balance the prevention of calcium ion precipitation while keeping the calcium available to stimulate cellular processes. google.com This has been demonstrated in the production of the ApxI toxin by Actinobacillus pleuropneumoniae. The use of calcium this compound in the culture medium led to a significant increase in the yield of the ApxI toxin. google.com It is suggested that this compound forms a complex with calcium, preventing its precipitation and ensuring its availability to the bacteria. google.com

A patent for a process to produce proteins describes a culture medium containing a calcium-borogluconate complex. google.com Furthermore, calcium gluconate itself is listed as a biochemical reagent for life science research. medchemexpress.com While specific, widespread commercial use of this compound in standard cell culture media is not extensively documented in the retrieved results, these research applications indicate its potential as a specialized component in bioprocessing and as a tool in biological reagents. google.commedchemexpress.combiosynth.com

Investigations into Enzyme Kinetics and Protein-Ligand Binding using this compound

While direct and extensive research focusing solely on the compound this compound in the realms of enzyme kinetics and protein-ligand binding is limited, significant insights can be drawn from studies on its constituent components: boric acid and gluconate. The scientific understanding of how this compound might interact with biological systems at a molecular level is largely extrapolated from the well-documented behaviors of these two molecules. This compound is synthesized from the reaction of calcium gluconate and boric acid, resulting in a compound where the borate (B1201080) forms a complex with the hydroxyl groups of the gluconate. usda.gov This interaction is key to its primary application as a highly soluble calcium source in veterinary medicine. wbcil.com

Insights from Boric Acid's Interaction with Enzymes

Boric acid is recognized as a potent inhibitor of several enzymes, a characteristic attributed to its ability to form stable complexes with functional groups within enzyme active sites. nih.gov It acts as a weak Lewis acid, readily interacting with hydroxyl and amino groups in biomolecules. nih.gov

Research has extensively documented the inhibitory effects of boric acid on urease, an enzyme that catalyzes the hydrolysis of urea (B33335). Studies on urease from various sources, including pigeonpea and soybean, have consistently shown that boric acid acts as a competitive inhibitor. mdpi.com The inhibition is pH-dependent, with the neutral trigonal planar form of boric acid, B(OH)₃, being the more effective inhibitor compared to its tetrahedral anionic form, B(OH)₄⁻. mdpi.com This suggests that the geometry and charge of the boric acid molecule are critical for its interaction with the enzyme's active site.

The inhibitory constants (Kᵢ) for boric acid against different ureases have been determined, providing quantitative measures of its inhibitory potency.

Table 1: Competitive Inhibition of Urease by Boric Acid

| Enzyme Source | Kᵢ (mM) | pH |

|---|---|---|

| Pigeonpea Urease | 0.35 ± 0.15 | 7.3 |

| Soybean Urease | 0.20 ± 0.05 | - |

| Proteus mirabilis Urease | - | - |

| Klebsiella aerogenes Urease | - | - |

Data sourced from studies on urease inhibition. mdpi.com

Beyond urease, boric acid and its derivatives, such as boronic acids, have been investigated as inhibitors of other enzymes, including serine proteases like chymotrypsin (B1334515) and subtilisin. nih.gov The mechanism of inhibition is thought to involve the formation of a tetrahedral adduct with the catalytic serine residue in the active site, mimicking the transition state of the hydrolysis reaction. The binding of arylboronic acids to these proteases has been shown to be strongly pH-dependent. nih.gov

The Role of Gluconate in Enzymatic Reactions

Gluconate, the other key component of this compound, is primarily known as a substrate or intermediate in several metabolic pathways, particularly in microorganisms. It is a key player in the pentose (B10789219) phosphate pathway. wikipedia.org

Enzymes such as gluconate dehydrogenase and gluconate kinase utilize D-gluconate as a substrate. For instance, gluconate 2-dehydrogenase, an oxidoreductase, catalyzes the conversion of D-gluconate to 2-dehydro-D-gluconate. wikipedia.org Similarly, gluconate kinase, a phosphotransferase, catalyzes the phosphorylation of D-gluconate, a reaction that has been kinetically studied in organisms like Schizosaccharomyces pombe. nih.gov These studies indicate that gluconate readily binds to the active sites of these enzymes to participate in metabolic transformations.

In a different context, studies on the application of calcium gluconate in agriculture have shown its influence on the activity of fruit-softening enzymes in tomatoes. Treatment with calcium gluconate was found to affect the activity of polygalacturonase (PG) and pectinesterase (PE), enzymes responsible for pectin (B1162225) degradation and fruit softening. usda.gov

Protein-Ligand Binding Considerations

The formation of this compound itself is a prime example of protein-ligand binding principles, where the borate ion complexes with the gluconate molecule. This chelation enhances the solubility of the associated calcium. wbcil.com The principles of chelation are fundamental in understanding how ions are transported and made available in biological systems. Chelating agents are widely used to study metal-dependent processes, such as enzyme catalysis, by controlling the concentration of metal ions in a solution. scbt.com

While specific studies on this compound binding to proteins like albumin are not available in the provided search results, it is known that approximately 40% of calcium in the blood is bound to proteins, primarily albumin. researchgate.net The administration of a calcium source like calcium this compound directly influences these equilibria.

Future Research Directions and Emerging Areas in Borogluconate Science

Development of Novel Synthetic Approaches for Borogluconate Analogs and Derivatives

The synthesis of this compound analogs and derivatives is an active area of research aimed at enhancing the therapeutic properties of the parent compound. mdpi.com Current methods for preparing calcium this compound involve the reaction of calcium gluconate with boric acid in an aqueous solution. usda.gov While effective, researchers are exploring new synthetic pathways to create analogs with improved solubility, stability, and bioavailability. mdpi.com

One promising approach involves the use of different carbohydrate precursors to create novel boron-carbohydrate complexes. google.com For example, the synthesis of calcium fructoborate has been demonstrated by reacting fructose (B13574) with boric acid, followed by the addition of calcium carbonate. google.com This method can be adapted to other sugars, potentially yielding a range of this compound analogs with unique properties.

Another area of interest is the development of boronic acid derivatives. mdpi.com These compounds are being investigated for a variety of medicinal applications, and the synthetic methodologies used to create them could be applied to the development of novel this compound derivatives. mdpi.comvt.edu These approaches often involve multi-step syntheses, including protection and deprotection steps, to achieve the desired molecular architecture. mdpi.com

The table below summarizes some of the synthetic approaches being explored for this compound and its derivatives.

| Synthetic Approach | Description | Potential Advantages |

| Carbohydrate Variation | Utilizing different sugars (e.g., fructose) in the reaction with boric acid. google.com | Creation of analogs with altered solubility and bioavailability. google.com |

| Boronic Acid Chemistry | Applying established methods for synthesizing boronic acids to create novel this compound derivatives. mdpi.com | Access to a wide range of functionalized analogs with potentially new biological activities. mdpi.com |

| Sealed Boiling Method | A technique involving heating the reactants in a sealed container to enhance the reaction and prevent precipitation. | Improved calcium yield and product stability. |

| Continuous Flow Systems | Automated systems that allow for continuous reaction and purification, reducing batch-to-batch variability. | Increased efficiency and consistency in production. |

Advanced Computational Modeling and Simulation of this compound Interactions at the Molecular Level